![molecular formula C14H19NO5 B13185587 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid is an organic compound with significant applications in various fields of scientific research. It is known for its role in synthetic chemistry, particularly in the formation of peptide bonds and other complex organic structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves the protection of amino acids followed by specific coupling reactions. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino function. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase peptide synthesis (SPPS) techniques. The use of automated systems ensures consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, free amines, and substituted benzyloxycarbonyl compounds .
Aplicaciones Científicas De Investigación
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]isoleucine: Similar in structure but differs in the side chain configuration.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Used in the preparation of β-branched peptide derivatives of aspartic acid.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of functional groups. This makes it particularly useful in the synthesis of complex organic molecules and peptides .
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-10(2)8-12(13(16)17)20-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
GRBKZQDSSUEHLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)
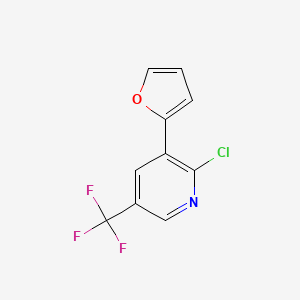
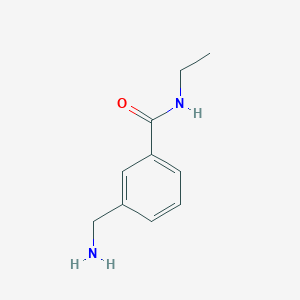
![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
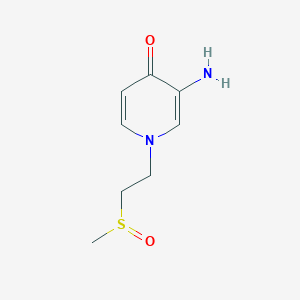
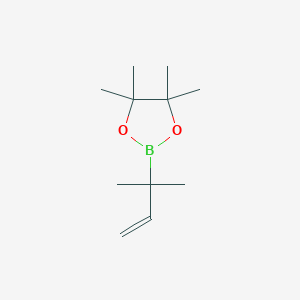
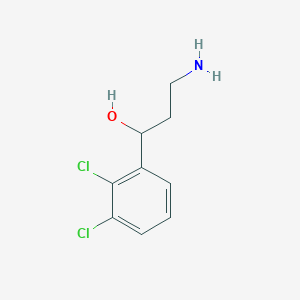
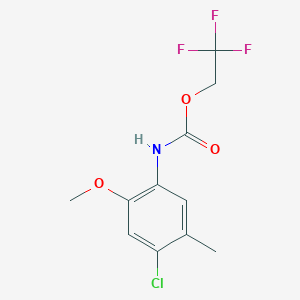
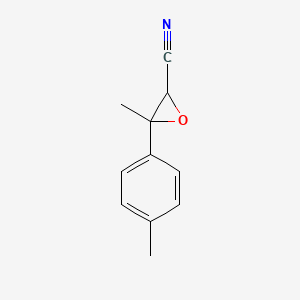
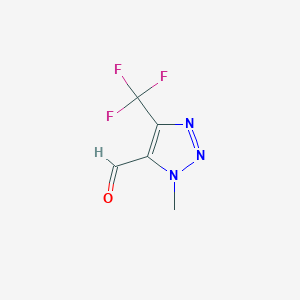
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
